

3-Cyanoumbelliferone (CAS: 19088-73-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyanoumbelliferone

Cat. No.: B100011

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanoumbelliferone, also known as 3-Cyano-7-hydroxycoumarin, is a versatile fluorescent molecule and a potent enzyme inhibitor. Its unique chemical structure and photophysical properties have led to its widespread use in various research and drug discovery applications. This technical guide provides a comprehensive overview of **3-Cyanoumbelliferone**, including its physicochemical properties, synthesis, and key applications, with detailed experimental protocols and an exploration of its role in cellular signaling pathways.

Physicochemical Properties

3-Cyanoumbelliferone is a coumarin derivative characterized by a cyano group at the 3-position and a hydroxyl group at the 7-position. These substitutions are crucial for its fluorescent and biological activities. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **3-Cyanoumbelliferone**

Property	Value	Reference(s)
CAS Number	19088-73-4	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₁₀ H ₅ NO ₃	[1] [2] [4]
Molecular Weight	187.15 g/mol	[1] [2] [3] [4]
Appearance	Light red to yellow powder/crystal	[4]
Melting Point	≥250 °C	[7]
Boiling Point	436.574 °C at 760 mmHg (Predicted)	[8]
Solubility	Soluble in DMF and alcohols.	[1] [4] [8] [9]
Fluorescence (in Methanol)	λ _{ex} : 408 nm; λ _{em} : 450 nm	[9]
pKa	7.03 ± 0.20	[5]

Synthesis

A common and efficient method for the synthesis of **3-Cyanoumbelliferone** is through a one-pot reaction involving a Knoevenagel condensation followed by a Pinner reaction and subsequent hydrolysis.[\[10\]](#)

Experimental Protocol: Synthesis of 3-Cyanoumbelliferone

Materials:

- 2,4-Dihydroxybenzaldehyde
- Malononitrile
- Sodium bicarbonate (NaHCO₃)
- Concentrated hydrochloric acid (HCl)

- Deionized water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Büchner funnel and filter paper
- pH meter

Procedure:

- In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1.38 g (10 mmol) of finely powdered 2,4-dihydroxybenzaldehyde, 0.80 g (12.5 mmol) of malononitrile, and 50 mL of a 0.05 M aqueous NaHCO_3 solution.
- Stir the mixture vigorously at room temperature for 1.5 hours.
- After 1.5 hours, add 1.25 mL of concentrated HCl to the flask.
- Heat the heterogeneous mixture to 90 °C and stir for 1 hour.
- Cool the mixture to room temperature and then add 20 mL of a 1 M aqueous NaHCO_3 solution.
- Heat the mixture again to 90 °C and stir for an additional 2 hours.
- Cool the final solution to room temperature and acidify to pH 2.0 with concentrated HCl, while stirring.
- Refrigerate the solution at 0-5 °C to facilitate precipitation.
- Collect the precipitate by vacuum filtration using a Büchner funnel.

- The resulting solid is 7-hydroxy-3-cyanocoumarin (**3-Cyanoumbelliferone**). The product can be further purified by recrystallization from a mixture of water and acetic acid (9:1).[\[10\]](#)

Characterization: The final product should be characterized by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Applications in Research and Drug Discovery

3-Cyanoumbelliferone has emerged as a valuable tool in several areas of biomedical research due to its distinct properties.

Fluorescent Probe for Cytochrome P450 Enzymes

3-Cyanoumbelliferone is the fluorescent product of the O-dealkylation of its non-fluorescent ether derivatives, such as 3-cyano-7-ethoxycoumarin (CEC), by cytochrome P450 (CYP) enzymes.[\[3\]](#)[\[11\]](#) This reaction forms the basis of a sensitive and continuous fluorometric assay for measuring the activity of CYP-dependent mixed-function oxidases.[\[3\]](#)[\[11\]](#)

Materials:

- Hepatic microsomal preparations (or other sources of CYP enzymes)
- 3-Cyano-7-ethoxycoumarin (CEC) substrate stock solution (in a suitable organic solvent like DMSO)
- Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
- NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer and the microsomal preparation.
- Add the test compound (inhibitor or inducer) at various concentrations.
- Pre-incubate the plate at 37 °C for a short period (e.g., 5 minutes).
- Initiate the reaction by adding the NADPH generating system and CEC substrate. A typical final concentration for CEC is in the low micromolar range.
- Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of approximately 408 nm and an emission wavelength of around 450 nm.[\[3\]](#)
- Record the fluorescence signal over time to determine the reaction rate.
- The rate of **3-Cyanoumbelliferone** formation is proportional to the CYP enzyme activity.

Intracellular pH Indicator

The fluorescence of **3-Cyanoumbelliferone** is pH-dependent, making it a useful indicator for measuring intracellular pH (pHi).[\[5\]](#) While other dyes like BCECF-AM are more commonly used for this purpose, the principles of intracellular pH measurement are similar.

Materials:

- Cells of interest
- **3-Cyanoumbelliferone**, acetoxyethyl (AM) ester (cell-permeable version)
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Calibration buffers of known pH containing a K⁺/H⁺ ionophore like nigericin
- Fluorescence microscope or plate reader with ratiometric capabilities

Procedure:

- Cell Loading: Incubate the cells with the AM ester of **3-Cyanoumbelliferone** in a suitable buffer for 30-60 minutes at 37 °C. The AM ester allows the molecule to cross the cell

membrane.

- De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent **3-Cyanoumbelliferone** inside the cells. Allow an additional 15-30 minutes for this process.
- Washing: Gently wash the cells with fresh buffer to remove any extracellular dye.
- Fluorescence Measurement: Excite the cells at two different wavelengths, one that is pH-sensitive and one that is relatively pH-insensitive (isosbestic point). For coumarin-based dyes, this would typically involve excitation around 490 nm (pH-sensitive) and 440 nm (pH-insensitive), with emission collected around 535 nm.[2][11] The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular pH.
- Calibration: At the end of the experiment, expose the cells to calibration buffers of known pH in the presence of nigericin. This allows for the generation of a calibration curve to convert the fluorescence ratios to absolute pH_i values.[2]

Macrophage Migration Inhibitory Factor (MIF) Inhibitor

3-Cyanoumbelliferone is a known inhibitor of the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine implicated in various diseases.[6] It has a reported *Ki* of 2.9 μ M.

Materials:

- Recombinant human or mouse MIF
- L-dopachrome methyl ester (substrate)
- Phosphate-buffered saline (PBS), pH 7.2
- **3-Cyanoumbelliferone** (inhibitor) stock solution (in DMSO)
- UV/Vis spectrophotometer or microplate reader

Procedure:

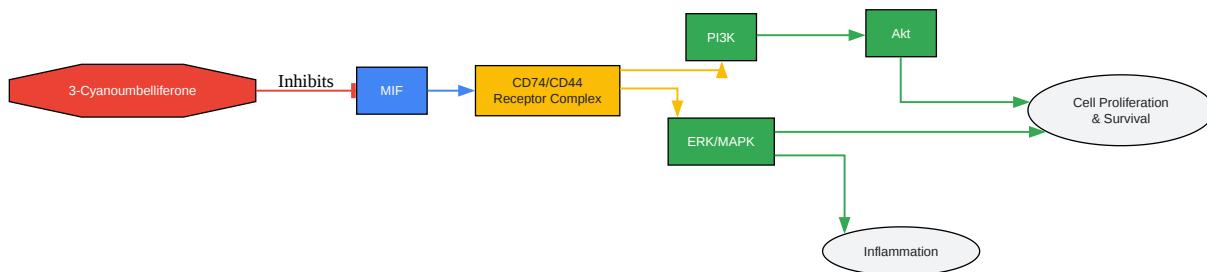
- Prepare the substrate, L-dopachrome methyl ester, immediately before use.[12]

- In a cuvette or microplate well, add PBS and the desired concentration of recombinant MIF.
- Add varying concentrations of **3-Cyanoumbelliferone** and incubate for a short period (e.g., 5 minutes) at room temperature.
- Initiate the reaction by adding the L-dopachrome methyl ester substrate.
- Immediately monitor the decrease in absorbance at 475 nm, which corresponds to the tautomerization of the substrate.[12][13]
- The rate of absorbance decrease is proportional to the MIF tautomerase activity. The inhibitory effect of **3-Cyanoumbelliferone** can be determined by comparing the reaction rates in the presence and absence of the inhibitor.

Role in Signaling Pathways

Macrophage Migration Inhibitory Factor (MIF) Signaling

MIF exerts its biological effects by binding to the cell surface receptor CD74, which then forms a complex with CD44. This interaction initiates several downstream signaling cascades, including the activation of the ERK/MAPK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, and the inflammatory response. By inhibiting the tautomerase activity of MIF, **3-Cyanoumbelliferone** can potentially modulate these signaling events.

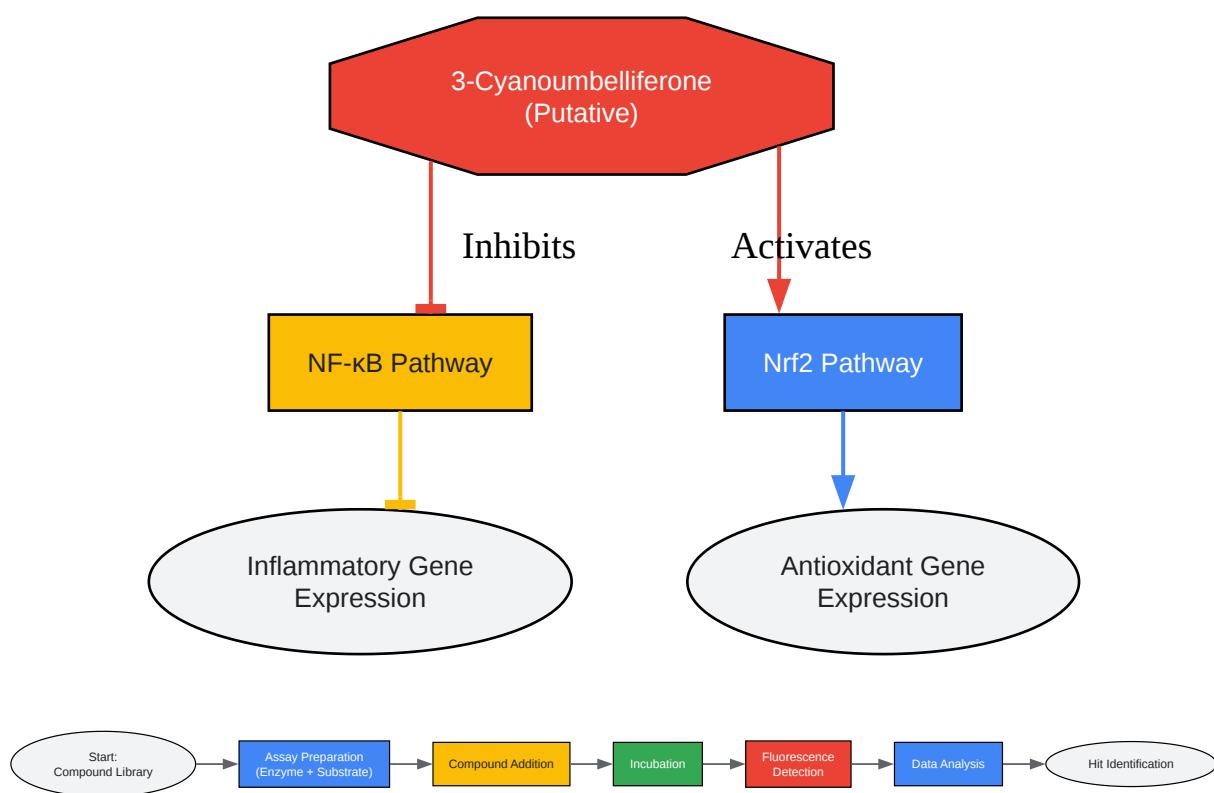


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MIF Signaling Pathway Inhibition

Putative Involvement in NF-κB and Nrf2 Signaling

While direct evidence for **3-Cyanoumbelliferone** is limited, other coumarin derivatives have been shown to modulate the NF-κB and Nrf2 signaling pathways.^{[7][8][14][15]} The NF-κB pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. The Nrf2 pathway is a major regulator of the cellular antioxidant response. Given the structural similarities, it is plausible that **3-Cyanoumbelliferone** may also exert effects on these pathways, which warrants further investigation.



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- To cite this document: BenchChem. [3-Cyanoumbelliferone (CAS: 19088-73-4): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100011#3-cyanoumbelliferone-cas-number-19088-73-4>]

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